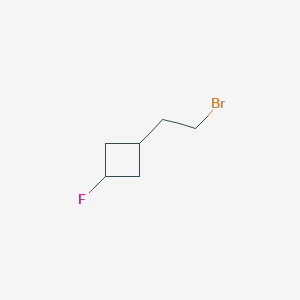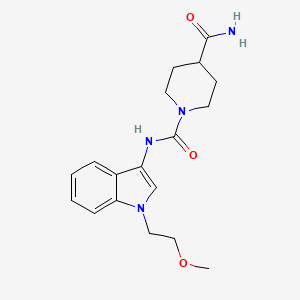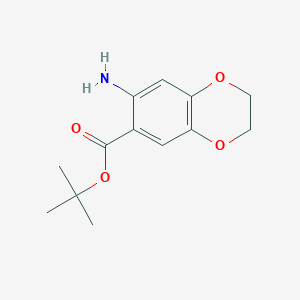![molecular formula C12H15Br B2849052 [1-(Bromomethyl)cyclopentyl]benzene CAS No. 1226037-40-6](/img/structure/B2849052.png)
[1-(Bromomethyl)cyclopentyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(Bromomethyl)cyclopentyl]benzene” is a chemical compound with the CAS Number: 1226037-40-6 . It has a molecular weight of 239.16 . The IUPAC name for this compound is [1-(bromomethyl)cyclopentyl]benzene . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[1-(Bromomethyl)cyclopentyl]benzene” is 1S/C12H15Br/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Bromomethyl)cyclopentyl]benzene” are not detailed in the search results, benzene derivatives are known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“[1-(Bromomethyl)cyclopentyl]benzene” is a liquid . The shipping temperature is normal .Aplicaciones Científicas De Investigación
Synthesis of Hypercrosslinked Polymers
[1-(Bromomethyl)cyclopentyl]benzene: is utilized in the synthesis of hypercrosslinked polymers (HCPs). These polymers are known for their high surface area and are used for gas storage, carbon capture, and removal of pollutants. The benzene component can form knitting networks that contribute to the polymer’s structural integrity and functionality .
Molecular Spectroscopy
In molecular spectroscopy, this compound can be used as a precursor for creating materials with specific light absorption or emission properties. This is particularly useful in the study of organic and inorganic materials, as well as in biomedicine for diagnostic purposes .
Organic Synthesis
As a brominated compound, [1-(Bromomethyl)cyclopentyl]benzene serves as a versatile intermediate in organic synthesis. It can undergo various reactions, including coupling reactions, to form complex organic molecules for pharmaceuticals and agrochemicals .
Drug Delivery Systems
The compound’s structure allows for the development of novel drug delivery systems. By attaching therapeutic agents to the benzene ring, researchers can create prodrugs that release the active ingredient in a controlled manner .
Sensing Technologies
In the field of sensing, [1-(Bromomethyl)cyclopentyl]benzene can be incorporated into sensors for detecting environmental pollutants or biological markers. Its reactivity with specific analytes makes it a valuable component in sensor design .
Catalysis
This compound can also be used to synthesize catalysts for chemical reactions. The benzene ring can be functionalized to create active sites for catalytic processes, enhancing reaction rates and selectivity .
Molecular Separation
In molecular separation technologies, such as chromatography, [1-(Bromomethyl)cyclopentyl]benzene can be used to modify stationary phases. This modification can improve the separation efficiency of various compounds .
Biomedical Research
Lastly, in biomedical research, this compound can be used to synthesize imaging agents for magnetic resonance imaging (MRI) or positron emission tomography (PET). These imaging agents help in the visualization of biological processes and are crucial for diagnostics .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .
Mode of Action
In the context of SM cross-coupling reactions, [1-(Bromomethyl)cyclopentyl]benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can be replaced by a nucleophile in a reaction facilitated by a palladium catalyst . This process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action of [1-(Bromomethyl)cyclopentyl]benzene can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Furthermore, the compound’s stability and reactivity can be influenced by storage conditions .
Propiedades
IUPAC Name |
[1-(bromomethyl)cyclopentyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQJJBZJGSGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-5-chloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2848975.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2848977.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2848978.png)



![2-({[(4-nitrobenzyl)oxy]imino}methyl)-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2848982.png)
![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2848983.png)
![N-[4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2848987.png)
![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)